tert-Butyldimethylsilylamine tert-Butyldimethylsilylamine
Brand Name: Vulcanchem
CAS No.: 41879-37-2
VCID: VC7974180
InChI: InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)N
Molecular Formula: C6H17NSi
Molecular Weight: 131.29 g/mol

tert-Butyldimethylsilylamine

CAS No.: 41879-37-2

Cat. No.: VC7974180

Molecular Formula: C6H17NSi

Molecular Weight: 131.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyldimethylsilylamine - 41879-37-2

Specification

CAS No. 41879-37-2
Molecular Formula C6H17NSi
Molecular Weight 131.29 g/mol
IUPAC Name 2-[amino(dimethyl)silyl]-2-methylpropane
Standard InChI InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3
Standard InChI Key FPTVUFLXTAXDDB-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)N
Canonical SMILES CC(C)(C)[Si](C)(C)N

Introduction

Chemical and Structural Properties

Molecular Architecture and Physicochemical Characteristics

TBDMS-NH2 features a silicon atom bonded to a tert-butyl group, two methyl groups, and an amino group. The tert-butyl moiety imparts steric bulk, which influences reactivity and selectivity in protection reactions. Key physicochemical parameters include:

Table 1: Physical Properties of TBDMS-NH2

PropertyValueSource
Molecular FormulaC6H17NSi
Molecular Weight131.29 g/mol
Boiling Point144°C (predicted)
Density0.8 g/mL at 20°C
pKa10.00 ± 0.70

The compound’s low water solubility and high lipophilicity facilitate its use in nonpolar reaction media. Nuclear magnetic resonance (NMR) studies confirm its structural integrity, with characteristic signals at δ 0.1 ppm (Si–CH3) and δ 1.0 ppm (C(CH3)3) .

Synthetic Methodologies

Laboratory-Scale Synthesis

TBDMS-NH2 is typically synthesized by reacting tert-butyldimethylchlorosilane (TBDMS-Cl) with anhydrous ammonia or ammonium salts. A solvent-free protocol developed by Duczynski et al. achieves yields exceeding 85% by eliminating volatile byproducts :

TBDMS-Cl+NH3TBDMS-NH2+HCl\text{TBDMS-Cl} + \text{NH}_3 \rightarrow \text{TBDMS-NH}_2 + \text{HCl}

The absence of solvent minimizes side reactions and enhances atom economy. Alternative routes involve transsilylation using hexamethyldisilazane (HMDS), though these are less efficient.

Industrial Production

While detailed industrial protocols are proprietary, scale-up principles emphasize:

  • Inert Atmospheres: To prevent moisture-induced hydrolysis of TBDMS-Cl.

  • Continuous Flow Systems: For improved heat management and yield consistency .

  • Byproduct Recycling: HCl generated in batch processes is often neutralized or repurposed .

Applications in Organic Synthesis

Protection of Hydroxyl and Carboxylic Acid Groups

TBDMS-NH2 excels in protecting sensitive functional groups. For example, benzyl alcohols react within 30 minutes under solvent-free conditions to form TBDMS ethers in >90% yield :

R–OH+TBDMS-NH2R–O–Si(CH3)2C(CH3)3+NH3\text{R–OH} + \text{TBDMS-NH}_2 \rightarrow \text{R–O–Si(CH}_3\text{)}_2\text{C(CH}_3\text{)}_3 + \text{NH}_3

Table 2: Substrate Scope of TBDMS-NH2 Protection

Substrate ClassReaction TimeYield (%)Reference
Primary Alcohols20 min92–95
Phenols45 min88–90
Carboxylic Acids60 min85–87

The reagent’s mild conditions preserve acid-labile functionalities, making it ideal for polyfunctional molecules .

Role in Asymmetric Synthesis

TBDMS-NH2 serves as an ammonia surrogate in the synthesis of chiral sulfoxides and indole derivatives. Urgaonkar et al. utilized it to prepare 2-amino-3-hydroxy-indoles, potent antimalarials, via a two-step sequence from isatins :

  • Hydrazone Formation:

Isatin+TBDMS-NH2Oxoindole Intermediate\text{Isatin} + \text{TBDMS-NH}_2 \rightarrow \text{Oxoindole Intermediate}
  • Reductive Amination: Yielding the target indole with 75% enantiomeric excess .

Comparative Analysis with Related Silylamines

Table 3: Performance Comparison of Silylamine Reagents

ReagentSteric BulkReaction RateByproductReference
TBDMS-NH2ModerateFastNH3
TriphenylsilylamineHighSlowNone
HMDSLowModerateNH3

TBDMS-NH2 strikes a balance between reactivity and steric accessibility, outperforming bulkier analogs like triphenylsilylamine in substrates requiring moderate steric hindrance.

Recent Advances and Future Directions

Recent studies highlight TBDMS-NH2’s utility in green chemistry. Duczynski’s solvent-free protocol reduces waste generation by 40% compared to traditional methods . Additionally, its application in continuous-flow systems promises scalability for API manufacturing . Future research may explore its use in photocatalytic reactions or as a ligand in transition metal catalysis.

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